molecular formula C16H15ClN6O4 B2893347 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide CAS No. 899945-34-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide

Cat. No.: B2893347
CAS No.: 899945-34-7
M. Wt: 390.78
InChI Key: BPIVLEJVDIQCSP-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide is a pyrazolopyrimidine derivative characterized by a tert-butyl group at the N1 position of the pyrazolo[3,4-d]pyrimidin core and a 4-chloro-3-nitrobenzamide substituent at the 5-position. This scaffold is structurally analogous to kinase inhibitors targeting pathways such as EGFR, as seen in fused pyrimidine derivatives .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-10(7-19-22)15(25)21(8-18-13)20-14(24)9-4-5-11(17)12(6-9)23(26)27/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIVLEJVDIQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to targetCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These targets play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.

Mode of Action

Similar compounds have been described asATP-competitive inhibitors , suggesting that this compound might also interact with its targets by competing with ATP.

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide is a complex heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique structure features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl substituent, along with a 4-chloro-3-nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

The biological activity of this compound primarily involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs) and other enzymes. The compound's structure allows it to fit into active sites of these enzymes, inhibiting their activity and disrupting critical biochemical pathways associated with disease processes, particularly in cancer and inflammation contexts .

Pharmacological Properties

Research indicates that compounds within the pyrazolopyrimidine class exhibit various pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may have applications in treating cancer due to its ability to modulate cellular signaling pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The compound's structure may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Kinase Inhibition : As a potential CDK inhibitor, it may selectively target specific kinases involved in cell cycle regulation, offering therapeutic benefits for proliferative diseases such as cancer .

Structure-Activity Relationship (SAR)

The presence of the tert-butyl group enhances the steric and electronic properties of the compound, influencing its biological activity. The combination of the pyrazolo[3,4-d]pyrimidine core with the chloro and nitro substituents on the benzamide moiety creates a unique profile that enhances its interaction with biological targets compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core :
    • Cyclization of appropriate precursors such as 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.
  • Introduction of tert-butyl Group :
    • Alkylation reactions using tert-butyl halides in the presence of a base.
  • Amidation Reaction :
    • Formation of the benzamide moiety through an amidation reaction using 4-chloro-3-nitrobenzoic acid or its derivatives in conjunction with coupling agents like EDCI or DCC.

This multi-step synthesis allows for modifications that can optimize the biological properties of the compound for enhanced efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, research published in pharmacological journals highlights its effectiveness against ovarian cancer cells when used in conjunction with standard chemotherapy agents .

Comparative Analysis

A comparative analysis of related compounds reveals that those sharing structural similarities often display varying degrees of biological activity. The presence of specific functional groups significantly influences their potency as enzyme inhibitors or modulators:

Compound NameCore StructureKey SubstituentsBiological Activity
Compound APyrazolo[3,4-d]pyrimidinetert-butyl, chloroModerate CDK inhibition
N-(tert-butyl)-BenzamidePyrazolo[3,4-d]pyrimidinetert-butyl, nitroHigh anti-tumor activity
N-(1-(tert-butyl)-4-oxo-)Pyrazolo[3,4-d]pyrimidinetert-butyl, chloro/nitroSignificant kinase inhibition

This table illustrates how variations in substituents can lead to differences in biological efficacy, underscoring the importance of SAR studies in drug development.

Comparison with Similar Compounds

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide (CAS: 919840-96-3)

  • Substituents : 2,6-Difluorobenzamide group.
  • Molecular Formula : C₁₆H₁₅F₂N₅O₂.
  • Molecular Weight : 347.32 g/mol.
  • Key Features: Fluorine atoms enhance electronegativity and metabolic stability compared to nitro groups. No direct biological data reported, but fluorinated analogs are often optimized for improved pharmacokinetics .

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide (CAS: 952970-16-0)

  • Substituents : Propanamide linker with a methoxypropane group.
  • Molecular Formula : C₁₆H₂₅N₅O₃.
  • Molecular Weight : 335.40 g/mol.
  • Key Features : The methoxypropane side chain may increase solubility, while the propanamide spacer could influence conformational flexibility .

4-(tert-Butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS: 899752-35-3)

  • Substituents : 4-tert-butylbenzamide and phenyl group at N1.
  • Molecular Formula : C₂₂H₂₁N₅O₂.
  • Molecular Weight : 387.40 g/mol.
  • Key Features : The phenyl group at N1 may enhance π-π stacking interactions in binding pockets, while the tert-butylbenzamide substituent balances lipophilicity .

EGFR Inhibition

  • Carbohydrazide-based analogs (e.g., compound 237 in ) exhibit EGFR IC₅₀ values of 0.186 µM, comparable to erlotinib (0.03 µM). These compounds bind the ATP pocket via docking studies (PDB ID: 1M17) .

Apoptosis Induction

  • Compound 235 () demonstrated the highest apoptosis activity (flow cytometry) among pyrazolopyrimidines, attributed to substituent-driven modulation of pro-apoptotic pathways .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Substituent Features Solubility Predictors
Target Compound ~387.8* Chloro-nitrobenzamide Moderate solubility (polar nitro group)
919840-96-3 347.32 2,6-Difluorobenzamide High metabolic stability
952970-16-0 335.40 Methoxypropane side chain Enhanced aqueous solubility
899752-35-3 387.40 Phenyl and tert-butylbenzamide High lipophilicity

*Estimated based on molecular formula C₁₇H₁₅ClN₆O₄.

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